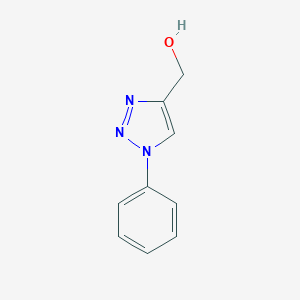

(1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-phenyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFOXHGJGFQOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351763 | |

| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103755-58-4 | |

| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. This compound represents a critical building block, incorporating this privileged scaffold with a versatile hydroxymethyl functional group suitable for further elaboration. This guide provides a comprehensive technical overview of its synthesis, focusing on the principles, mechanisms, and practical execution of the most prevalent and efficient synthetic methodologies. We delve into the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for reliable and scalable synthesis.

Introduction: The Strategic Importance of the 1,4-Disubstituted 1,2,3-Triazole Core

The 1,2,3-triazole ring system has emerged as a structure of immense interest in drug discovery, appearing in approved drugs such as the antibiotic Tazobactam.[1][2] Its value stems from its role as a bioisostere for amide bonds, its chemical stability, and its capacity for forming strong dipole and hydrogen-bond interactions, all while being synthetically accessible.[2] this compound, in particular, is a valuable synthon, providing a stable, functionalized core for constructing more complex molecules for pharmaceutical and material applications.[3][4][5]

The classical synthesis of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, suffers from significant drawbacks, including the need for elevated temperatures and a lack of regiocontrol, often yielding a mixture of 1,4- and 1,5-disubstituted isomers.[6][7][8] The advent of "Click Chemistry," a concept introduced by K. B. Sharpless, revolutionized this field by identifying reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][9] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a solution to the limitations of the thermal Huisgen cycloaddition.[6][7][9]

The Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the definitive method for the , uniting its two constituent precursors, phenyl azide and propargyl alcohol , with near-perfect regioselectivity for the 1,4-isomer.[1][10] The reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and proceeds under mild, often aqueous, conditions, demonstrating broad functional group tolerance.[6]

The Catalytic Mechanism: A Rationale for Regioselectivity

Understanding the CuAAC mechanism is critical to appreciating its efficiency and selectivity. The process is not a concerted cycloaddition but a stepwise pathway involving copper acetylide intermediates.[7][11]

-

Formation of Copper(I)-Acetylide: The catalytic cycle begins with the coordination of the Cu(I) ion to the alkyne (propargyl alcohol). In the presence of a mild base or through the inherent acidity enhancement by copper coordination, the terminal alkyne proton is removed to form a highly nucleophilic copper-acetylide species.[7][11]

-

Azide Activation and Cyclization: Kinetic studies suggest a mechanism involving two copper centers, where one copper atom binds the acetylide and a second activates the terminal nitrogen of the azide.[7][11] This coordination facilitates the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper-containing intermediate.[10]

-

Ring Contraction and Product Release: This intermediate undergoes rearrangement and reductive elimination to form the stable 1,2,3-triazole ring. Subsequent protonation releases the final product, this compound, and regenerates the Cu(I) catalyst for the next cycle.[7]

The coordination of both reactants to the copper catalyst(s) pre-organizes them in an orientation that overwhelmingly favors the formation of the 1,4-regioisomer.

Experimental Protocol: A Validated Approach

Materials & Equipment:

-

Phenyl azide (C₆H₅N₃)

-

Propargyl alcohol (HC≡CCH₂OH)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate (C₆H₇NaO₆)

-

Solvents: tert-Butanol and Deionized Water (1:1 v/v)

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard work-up and filtration equipment

-

Analytical TLC plates (silica gel)

Step-by-Step Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (1.0 mmol, 1.0 eq) and propargyl alcohol (1.2 mmol, 1.2 eq) in a 1:1 mixture of tert-butanol and water (20 mL). Stir the solution at room temperature until all reagents are fully dissolved.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL H₂O) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL H₂O). Causality Note: Using a slight excess of sodium ascorbate ensures the complete reduction of Cu(II) to the active Cu(I) state and prevents oxidative homo-coupling of the alkyne, a potential side reaction.[6]

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the dropwise addition of the copper(II) sulfate solution. The reaction is often accompanied by a slight color change.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (1:1). The disappearance of the limiting reagent (phenyl azide) indicates completion. Reactions are typically complete within 12-24 hours.[13]

-

Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of crushed ice/water. A precipitate of the product should form.[13] Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual salts and solvent.

-

Purification: The crude product is often of high purity. For analytical-grade material, recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture.[14] Dry the purified white solid under vacuum.

One-Pot Synthesis: Enhancing Safety and Efficiency

A significant process improvement involves the in situ generation of phenyl azide, which avoids the isolation of this potentially unstable, low-molecular-weight azide.[15][16] One-pot procedures starting from aniline or phenylboronic acid have been developed, where diazotization followed by azidation, and subsequent cycloaddition occur in the same reaction vessel.[15][16][17] These methods are particularly valuable for library synthesis and large-scale production where operational safety is paramount.

Quantitative Data Summary

The CuAAC synthesis is consistently high-yielding. The following table summarizes typical conditions and outcomes for the synthesis of 1,4-disubstituted triazoles, including the target molecule.

| Catalyst System (mol%) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1-5% CuSO₄ / 10-20% NaAsc | t-BuOH / H₂O | Room Temp | 12-24 | >90% | [6] |

| 1% Cu/Fe Nanocatalyst | H₂O | Room Temp | 1-2 | ~94% | [18] |

| 10% CuSO₄ / 20% NaAsc | DMF / H₂O / n-BuOH | Room Temp | 24 | 85-95% | |

| Heterogeneous Cu/C | Dichloromethane (Flow) | 110 | < 3 min | >95% | [1] |

Alternative Pathways: The Importance of Regiochemical Control

While CuAAC is the optimal route to the target 1,4-isomer, a comprehensive guide must acknowledge complementary methods that provide access to other regioisomers, which may be crucial for structure-activity relationship (SAR) studies.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-catalyzed reaction (RuAAC) is the primary method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles.[6][19]

-

Distinct Mechanism: Unlike CuAAC, the RuAAC pathway is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle. Subsequent reductive elimination yields the 1,5-triazole product.[6][19][20]

-

Broader Scope: A key advantage of RuAAC is its ability to catalyze the reaction of internal alkynes, providing access to fully substituted triazoles, a transformation not possible with CuAAC.[19]

Purification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Purification: As a hallmark of click chemistry, the crude product is often very clean, requiring minimal purification. Simple filtration followed by washing is typically sufficient.[6][16] For the highest purity, recrystallization from ethanol or ethyl acetate/hexane is effective.[14]

-

Characterization:

-

NMR Spectroscopy: ¹H NMR is highly diagnostic, showing a characteristic singlet for the C5-proton of the triazole ring around δ 7.9-8.2 ppm.[14] The methylene protons (-CH₂OH) appear as a singlet, and the phenyl protons exhibit their expected aromatic signals. ¹³C NMR will confirm the presence of all nine unique carbon atoms.

-

FT-IR Spectroscopy: Key stretches include a broad O-H band (~3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and characteristic ring vibrations for the phenyl and triazole groups in the fingerprint region.[21]

-

Mass Spectrometry: Provides confirmation of the molecular weight (175.19 g/mol ).[22]

-

Elemental Analysis: Confirms the elemental composition (C₉H₉N₃O).[21]

-

Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 103755-58-4 | [3][22] |

| Molecular Formula | C₉H₉N₃O | [3][22] |

| Molecular Weight | 175.19 g/mol | [22] |

| Appearance | White to off-white solid | [21] |

| Topological Polar Surface Area | 50.9 Ų | [22] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Conclusion

The is most effectively and reliably achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method embodies the principles of click chemistry, offering high yields, operational simplicity, mild reaction conditions, and excellent regioselectivity. The protocol detailed herein, utilizing an in situ generated Cu(I) catalyst, represents a trustworthy and validated system for producing this key synthetic intermediate. For researchers and drug development professionals, a firm grasp of this methodology, along with an understanding of complementary catalytic systems like RuAAC for regiochemical diversity, is essential for leveraging the full potential of the 1,2,3-triazole scaffold in the creation of novel chemical entities.

References

- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides.

- Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Chapman University Digital Commons. [Link]

- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aldehydes and Amines.

- One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides.American Chemical Society. [Link]

- Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.Semantic Scholar. [Link]

- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.National Institutes of Health (NIH). [Link]

- One-Pot Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole under Different Conditions.IntechOpen. [Link]

- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.

- Azide-alkyne Huisgen cycloaddition.Wikipedia. [Link]

- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.Organic Chemistry Portal. [Link]

- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines.Royal Society of Chemistry. [Link]

- Mechanism for cycloadditions of phenyl azide with various propargyl ethers.

- Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach.International Journal of Scientific Research in Science and Technology. [Link]

- Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.

- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

- CuAAC click triazole synthesis - labor

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).MDPI. [Link]

- Click chemistry.Wikipedia. [Link]

- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions.PubMed. [Link]

- 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases.

- Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.

- This compound.PubChem - NIH. [Link]

- A practical flow synthesis of 1,2,3-triazoles.RSC Publishing. [Link]

- This compound.PubChemLite. [Link]

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers

- Supplementary Information.The Royal Society of Chemistry. [Link]

- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).DEA.gov. [Link]

Sources

- 1. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijisrt.com [ijisrt.com]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. This compound | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. The 1,2,3-triazole core, readily accessible through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," imparts a unique combination of chemical stability, polarity, and hydrogen bonding capability, making it a privileged scaffold in drug discovery. This document delves into the fundamental physicochemical properties, established synthetic methodologies, and the burgeoning applications of this compound, with a particular focus on its role as a versatile building block for novel therapeutic agents. The narrative is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical grounding and practical, field-proven insights.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its emergence as a cornerstone in medicinal chemistry is attributed to its exceptional stability towards metabolic degradation, oxidation, and reduction.[1] The triazole ring is not merely a passive linker; its dipole moment and ability to act as a hydrogen bond acceptor influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] this compound, featuring both a phenyl substituent on one nitrogen and a hydroxymethyl group on the carbon framework, represents a key intermediate that allows for diverse subsequent chemical modifications, positioning it as a valuable starting point for the synthesis of compound libraries for high-throughput screening.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties of this compound are summarized below.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 103755-58-4 | [3][4] |

| Molecular Formula | C₉H₉N₃O | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | (1-phenyltriazol-4-yl)methanol | [3] |

| InChI | InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | [3] |

| InChIKey | UBFOXHGJGFQOFV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(N=N2)CO | [3] |

Physicochemical Data

The following table presents a summary of the key physical and chemical properties of the title compound. These values are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Unit | Source |

| Molecular Weight | 175.19 | g/mol | [3][4] |

| Monoisotopic Mass | 175.074561919 | Da | [3] |

| Melting Point | 114-116 | °C | [4] |

| Boiling Point (Predicted) | 379.9 at 760 mmHg | °C | [4] |

| Density (Predicted) | 1.27 | g/cm³ | [4] |

| pKa (Predicted) | 12.96 ± 0.10 | [5] | |

| XLogP3-AA (Predicted) | 0.5 | [3] | |

| Topological Polar Surface Area | 50.9 | Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [5] | |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Characterization

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it the preferred method for synthesizing compounds like this compound.

Synthetic Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis involves the [3+2] cycloaddition of phenyl azide and propargyl alcohol. The copper(I) catalyst is crucial for activating the terminal alkyne, ensuring the exclusive formation of the 1,4-disubstituted regioisomer.

Caption: General workflow for the CuAAC synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established "click chemistry" methodologies for the synthesis of 1,2,3-triazole derivatives.[7]

-

Preparation of Reactants: In a round-bottom flask, dissolve phenyl azide (1.0 mmol, 1.0 eq.) and propargyl alcohol (1.0 mmol, 1.0 eq.) in a solvent mixture, such as DMF:H₂O:n-Butanol (1:1:1).

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 mmol, 0.1 eq.) followed by copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture into crushed ice. The precipitated product is then collected by filtration.

-

Purification: The crude product can be further purified by washing with a dilute ammonia solution to remove any residual copper catalyst, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the triazole proton, a singlet for the methylene protons adjacent to the hydroxyl group, a triplet for the hydroxyl proton (which may exchange with D₂O), and multiplets in the aromatic region corresponding to the phenyl group protons.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the triazole ring, the methylene carbon, and the carbons of the phenyl ring. PubChem provides access to reference spectra.[3]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (175.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the alcohol group, C-H stretches from the aromatic and triazole rings, and C=C and N=N stretching vibrations within the heterocyclic and aromatic systems.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for the development of biologically active molecules. The 1,2,3-triazole core is considered a bioisostere for the amide bond, offering improved stability and pharmacokinetic properties.[1]

Mechanism of Action of Triazole-Containing Compounds

The biological activity of triazole derivatives is diverse and target-dependent. A well-established mechanism, particularly for antifungal agents like fluconazole, involves the inhibition of cytochrome P450 enzymes.[1]

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

In this mechanism, a nitrogen atom of the triazole ring coordinates to the heme iron atom within the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51). This binding event competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the synthesis of ergosterol. Since ergosterol is a vital component of the fungal cell membrane, its depletion leads to increased membrane permeability, disruption of cellular functions, and ultimately, fungal cell death.[5]

Therapeutic Potential

Derivatives of this compound have been explored for a range of therapeutic applications:

-

Anticancer Agents: The 1,2,3-triazole scaffold has been incorporated into numerous compounds demonstrating potent anticancer activity against various cell lines, including lung cancer.[8][9] These compounds can induce apoptosis and inhibit cancer cell migration.[8]

-

Antioxidants: A study on gallic acid esters of this compound derivatives revealed significant antioxidant effects, with some compounds showing higher DPPH radical scavenging activity than standard antioxidants like ascorbic acid and gallic acid.[10]

-

Anti-diabetic Agents: Non-glycosidic 1,2,3-triazoles have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.[11]

-

Antimicrobial and Antiviral Agents: The triazole nucleus is a key component in several approved drugs and is being actively researched for new antibacterial, antifungal, and antiviral therapies.[1][7]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

| Hazard Code | Description | Pictogram |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Source:[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local regulations.[4]

Conclusion

This compound is a compound of considerable strategic importance in chemical synthesis, particularly within the realm of drug discovery. Its straightforward and efficient synthesis via "click chemistry," coupled with the inherent stability and favorable physicochemical properties of the 1,2,3-triazole core, establishes it as a premier building block. The hydroxymethyl functional group provides a convenient handle for further chemical elaboration, enabling the creation of diverse molecular architectures. The demonstrated and potential biological activities of its derivatives, from anticancer to antioxidant properties, underscore the continued relevance of this scaffold in the development of next-generation therapeutic agents. This guide serves as a foundational resource for scientists aiming to leverage the unique attributes of this compound in their research endeavors.

References

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. (n.d.). International Journal of Scientific Research in Science and Technology.

- This compound. (n.d.). GlobalChemMall.

- An overview of synthetic approaches and the potential bioactivity of different 1,2,3-triazole hybrids. (n.d.). Ovid.

- Biologically active compounds featuring 1,2,3-triazole. (n.d.). ResearchGate.

- Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (n.d.). Taylor & Francis Online.

- A practical flow synthesis of 1,2,3-triazoles. (n.d.). National Center for Biotechnology Information.

- CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube.

- New synthesis method for click chemistry. (2017). ScienceDaily.

- 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (n.d.). ResearchGate.

- Synthesis of Gallic-Acid-1-Phenyl-1H-[5][8][9]Triazol-4-yl Methyl Esters as Effective Antioxidants. (n.d.). ResearchGate.

- Synthesis of Gallic-Acid-1-Phenyl-1H-[5][8][9]Triazol-4-yl Methyl Esters as Effective Antioxidants. (2017). PubMed.

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. ijisrt.com [ijisrt.com]

- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 10. Synthesis of Gallic-Acid-1-Phenyl-1H-[1,2,3]Triazol-4-yl Methyl Esters as Effective Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. The guide is structured to deliver not just data, but also contextual insights into experimental design and application, reflecting the needs of professionals in chemical synthesis and medicinal chemistry. We will delve into its synthesis, structural characterization, physicochemical properties, and its relevance in the broader landscape of drug discovery.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

This compound is a substituted heterocyclic compound featuring a central 1,2,3-triazole ring. This five-membered aromatic ring, containing three adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment, hydrogen bonding capability, and high stability under physiological conditions, make it a versatile scaffold in the design of bioactive molecules.[2] The triazole moiety often serves as a bioisostere for an amide bond, offering improved metabolic stability and pharmacokinetic properties.[3]

This compound, with its terminal hydroxyl group, is not merely a stable core but also a versatile synthetic intermediate, allowing for further molecular elaboration.[4] This guide aims to provide a detailed exploration of its synthesis, characterization, and properties to empower researchers in leveraging this molecule for novel applications in pharmaceuticals, agrochemicals, and materials science.[2][4]

Part 1: Synthesis and Mechanistic Insight

The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][5] This reaction is prized for its high efficiency, mild reaction conditions, and, most critically, its near-perfect regioselectivity, yielding exclusively the 1,4-isomer.[1][5]

The synthesis of this compound is a textbook example of this powerful transformation, proceeding via the reaction of phenyl azide and propargyl alcohol.

Caption: Synthetic workflow for this compound via CuAAC.

Experimental Protocol: CuAAC Synthesis

This protocol describes a standard laboratory-scale synthesis.

-

Reactant Preparation: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from blue to a yellowish-green, indicating the formation of the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.

Expertise & Causality:

-

Why Cu(II) and a Reducing Agent? While Cu(I) is the active catalyst, it is prone to oxidation. Using a stable Cu(II) salt like CuSO₄ with an in-situ reducing agent like sodium ascorbate provides a slow, steady concentration of the required Cu(I) catalyst, preventing unwanted side reactions like alkyne homocoupling.

-

Why a t-BuOH/H₂O Solvent System? This solvent mixture is effective at dissolving both the organic reactants and the inorganic catalyst components, creating a homogenous reaction environment essential for efficient catalysis.

Part 2: Physicochemical and Structural Properties

The fundamental physical and structural properties of a compound are critical for its handling, formulation, and application in further research.

Structural Identifiers

| Identifier | Value | Reference |

| CAS Number | 103755-58-4 | [4][6] |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | |

| IUPAC Name | This compound |

Quantitative Physicochemical Data

| Property | Value | Reference |

| Melting Point | 114-116 °C | |

| Boiling Point (Predicted) | 379.9 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.27 g/cm³ | [7] |

| pKa (Predicted) | 12.96 ± 0.10 | [4] |

| LogP (XLogP3-AA) | 0.5 | [4] |

| Topological Polar Surface Area | 50.9 Ų | [4][6] |

Trustworthiness & Insights: The moderate LogP value of 0.5 suggests a balanced hydrophilic-lipophilic character. The presence of the polar hydroxyl group and the triazole ring contributes to its polarity, while the phenyl ring provides lipophilicity. This balance is often a desirable trait in drug candidates. The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often associated with good cell permeability.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their electronic environment.[6]

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Phenyl-H | 7.30 - 7.80 (m) | 120 - 140 | Typical aromatic region; multiple overlapping signals. |

| Triazole-H | ~7.70 - 8.10 (s) | ~120 - 125 | Singlet, deshielded by the electron-withdrawing triazole ring. |

| Methylene (-CH₂-) | ~4.80 (s) | ~55 - 60 | Singlet adjacent to the triazole ring and hydroxyl group. |

| Hydroxyl (-OH) | Variable (br s) | - | Broad singlet, position is concentration and solvent dependent. |

Note: These are predicted values based on structurally similar compounds and may vary slightly.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[8]

Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp |

| C=C (Aromatic) & N=N (Triazole) | 1450 - 1600 | Medium-Sharp |

| C-O Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and formula of the compound. For this compound (C₉H₉N₃O, MW = 175.19), the following ions are expected in high-resolution mass spectrometry (HRMS):

Part 4: Chemical Reactivity and Applications

The utility of this compound lies in its dual nature: the stability of its core and the reactivity of its appendage.

-

Reactivity of the Hydroxyl Group: The primary alcohol is a key handle for synthetic diversification. It can readily undergo:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters. This approach has been used to synthesize gallic acid esters with potent antioxidant activity.[11][12]

-

Etherification: Formation of ethers via Williamson ether synthesis or other methods.

-

Oxidation: Mild oxidation can yield the corresponding aldehyde, (1-phenyl-1H-1,2,3-triazol-4-yl)carbaldehyde, another valuable synthetic intermediate.

-

-

Stability and Role of the Triazole Core: The 1,2,3-triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. This robustness ensures the core scaffold remains intact during subsequent chemical modifications.[2] Its ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions makes it an effective pharmacophore for interacting with biological targets like enzymes and receptors.[3][5] This has led to the development of numerous 1,2,3-triazole derivatives with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][13]

Part 5: Safety and Handling

Proper laboratory safety protocols are mandatory when handling any chemical reagent.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Recommended Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a compound of significant interest to the scientific community. Its straightforward and highly selective synthesis via "click chemistry," combined with a stable aromatic core and a synthetically versatile hydroxyl group, establishes it as a valuable building block. The physicochemical properties outlined in this guide underscore its potential for use in creating diverse molecular libraries aimed at drug discovery and materials science. Its balanced polarity and structural motifs align well with the requirements for developing novel therapeutic agents, cementing the role of the 1,2,3-triazole scaffold as a cornerstone of modern medicinal chemistry.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 708707, this compound. [Link]

- Frontiers in Pharmacology.

- MDPI.

- MDPI.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of 1,2,3-triazoles...". [Link]

- Taylor & Francis Online.

- The Royal Society of Chemistry.

- National Center for Biotechnology Information.

- PubChemLite. This compound. [Link]

- ResearchGate. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. [Link]

- PubMed. Synthesis of Gallic-Acid-1-Phenyl-1H-[4][6][7]Triazol-4-yl Methyl Esters as Effective Antioxidants. [Link]

- ResearchGate. Synthesis of Gallic-Acid-1-Phenyl-1H-[4][6][7]Triazol-4-yl Methyl Esters as Effective Antioxidants. [Link]

- ResearchGate.

Sources

- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Page loading... [guidechem.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - this compound (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis of Gallic-Acid-1-Phenyl-1H-[1,2,3]Triazol-4-yl Methyl Esters as Effective Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This molecule is of significant interest in medicinal chemistry and materials science as a versatile building block.[1] A thorough understanding of its spectral characteristics is paramount for researchers engaged in the synthesis, characterization, and application of novel triazole-based entities. This document will delve into the theoretical underpinnings of the expected NMR spectra, present a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral data, drawing upon established principles and comparative data from structurally related analogs.

Molecular Structure and its Influence on NMR Spectra

The structure of this compound, with the chemical formula C₉H₉N₃O, comprises a central 1,2,3-triazole ring substituted with a phenyl group at the N1 position and a hydroxymethyl group at the C4 position.[1] This specific arrangement of functional groups gives rise to a unique electronic environment for each proton and carbon atom, resulting in a distinct and interpretable NMR fingerprint.

The key structural features influencing the NMR spectra are:

-

The Aromatic Phenyl Ring: The five protons and six carbons of the phenyl ring will exhibit characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra, respectively. The electronic effect of the triazole ring will influence their chemical shifts.

-

The 1,2,3-Triazole Ring: This five-membered heterocyclic ring contains one proton and two distinct carbon atoms. The lone proton on the triazole ring is expected to be a singlet and will appear in a downfield region due to the deshielding effect of the adjacent nitrogen atoms.

-

The Hydroxymethyl Group (-CH₂OH): This group introduces a methylene (CH₂) and a hydroxyl (OH) proton. The methylene protons are adjacent to the triazole ring and will appear as a singlet, while the hydroxyl proton's chemical shift and multiplicity can be variable, often influenced by solvent, concentration, and temperature. The methylene carbon will have a characteristic chemical shift in the aliphatic region of the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is an excellent alternative, particularly for its ability to solubilize a wide range of compounds and to slow down the exchange of labile protons like the hydroxyl proton, often allowing for the observation of its coupling.[2]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also reference the spectra to the residual solvent peak.[3][4]

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

| Parameter | ¹H NMR | ¹³C NMR |

| Operating Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Temperature | 298 K | 298 K |

2.3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Predicted ¹H NMR Spectrum: Interpretation and Rationale

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.0 - 7.8 | Singlet | 1H | H-5 (triazole) | The triazole proton is highly deshielded due to the adjacent electronegative nitrogen atoms. In related 1,4-disubstituted triazoles, this proton typically appears as a singlet in the range of 7.5-8.5 ppm.[3][6] |

| ~7.8 - 7.6 | Multiplet | 2H | H-2', H-6' (phenyl) | The ortho protons of the phenyl ring are expected to be the most downfield of the phenyl protons due to the deshielding effect of the triazole ring. |

| ~7.5 - 7.3 | Multiplet | 3H | H-3', H-4', H-5' (phenyl) | The meta and para protons of the phenyl ring will appear in the typical aromatic region, likely overlapping. |

| ~4.8 | Singlet | 2H | -CH₂OH | The methylene protons are adjacent to the triazole ring and are expected to be a singlet. In the analogous (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the corresponding methylene protons appear as a singlet at 4.78 ppm.[6] |

| Variable (e.g., ~2.5-3.5) | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent. In the benzyl analog, it is observed at 3.6 ppm as a singlet.[6] |

Workflow for ¹H NMR Signal Assignment:

Caption: Logical flow for assigning predicted ¹H NMR signals.

Predicted ¹³C NMR Spectrum: Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established ranges for similar functional groups and comparison with related triazole structures.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~148 | C-4 (triazole) | The carbon atom of the triazole ring bearing the hydroxymethyl group is expected to be significantly downfield. In the benzyl analog, this carbon appears at 148.3 ppm.[6] |

| ~137 | C-1' (phenyl) | The ipso-carbon of the phenyl ring attached to the triazole nitrogen will be downfield. |

| ~130 | C-4' (phenyl) | The para-carbon of the phenyl ring. |

| ~129 | C-3', C-5' (phenyl) | The meta-carbons of the phenyl ring. |

| ~126 | C-2', C-6' (phenyl) | The ortho-carbons of the phenyl ring. |

| ~122 | C-5 (triazole) | The carbon atom of the triazole ring with the attached proton is expected to be upfield compared to C-4. In the benzyl analog, this carbon is found at 121.7 ppm.[6] |

| ~56 | -CH₂OH | The methylene carbon is in the typical range for an alcohol-substituted carbon adjacent to an aromatic system. The benzyl analog shows this carbon at 56.1 ppm.[6] |

Workflow for ¹³C NMR Signal Assignment:

Caption: Logical flow for assigning predicted ¹³C NMR signals.

Conclusion and Future Perspectives

This technical guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. The presented experimental protocol ensures the acquisition of high-quality data, while the detailed spectral analysis, based on established principles and comparative data, offers a reliable prediction of the expected chemical shifts and multiplicities. For researchers in drug discovery and materials science, this guide serves as a valuable resource for the unambiguous characterization of this important heterocyclic building block. Future work could involve two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, to definitively confirm the assignments presented here.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(5), 1325.

- Royal Society of Chemistry. (2014).

- Jain, S., Kumar, P., Joshi, C., & Boukherroub, R. (2016). Supporting information ACS Sus Chem Eng 2016, 4 (1), pp 69–75; Visible Light Assisted Photocatalytic [3+ 2] Azide–Alkyne “Click” Reaction for the Synthesis of 1, 4-Substituted 1, 2, 3-Triazoles Using a Novel Bimetallic Ru–Mn Complex. ACS Sustainable Chemistry & Engineering.

- PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Mroczek, T., et al. (Year). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Royal Society of Chemistry. (2012). Electronic Supplementary Information for Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- SpectraBase. (n.d.). [1-(2-Methoxy-phenyl)-1H-[2][3][7]triazol-4-yl]-methanol.

- MDPI. (2020).

- ResearchGate. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)

- Sigma-Aldrich. (n.d.). (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-phenyl-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl-substituted triazole ring linked to a hydroxymethyl group, imparts a unique combination of properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The 1,2,3-triazole moiety, often introduced via "click chemistry," is known for its stability, polarity, and ability to participate in hydrogen bonding, which can significantly influence the physicochemical characteristics of the parent molecule.[2][3][4] This guide provides a detailed examination of the solubility and melting point of this compound, offering both reported data and comprehensive experimental protocols for their determination.

Physicochemical Properties

The utility of this compound in various applications is intrinsically linked to its physical properties. Understanding its melting point and solubility is critical for its purification, formulation, and application in synthetic protocols.

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting point range. The reported melting point for this compound is in the range of 114-116°C .[5]

Solubility Profile

The solubility of a compound is a crucial parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The structure of this compound, containing both a nonpolar phenyl group and polar triazole and hydroxyl moieties, suggests a nuanced solubility profile.

For a structurally similar compound, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, experimental data shows that solubility increases with temperature and follows the order of methanol > ethanol > n-propanol > n-butanol > isopropanol > water.[6] This trend is indicative of the compound's ability to form hydrogen bonds with alcoholic solvents. It is reasonable to hypothesize that this compound will exhibit a similar qualitative solubility trend.

Table 1: Summary of Physicochemical Data for this compound

| Property | Reported Value/Expected Behavior |

| Melting Point | 114-116°C[5] |

| Solubility | Expected to be soluble in polar protic solvents like alcohols and moderately soluble in other polar organic solvents. Limited solubility in nonpolar solvents is anticipated. Quantitative data requires experimental determination. |

Experimental Determination of Physicochemical Properties

Accurate and reproducible determination of the melting point and solubility is essential for the characterization of this compound. The following sections provide detailed, field-proven protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a standard and widely accepted technique for accurate melting point determination of a crystalline solid.[7][8][9]

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or bath.

-

-

Measurement:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more precise measurement, heat the sample at a slow, controlled rate of 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.[2][10]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

-

For high accuracy, perform the measurement in triplicate and report the average value.

-

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for the determination of the melting point of this compound using the capillary method.

Solubility Determination: Static Equilibrium Method

The static equilibrium method is a reliable technique to determine the quantitative solubility of a compound in various solvents at different temperatures.[11]

Protocol:

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent (e.g., water, ethanol, acetone, ethyl acetate).

-

Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Diagram 2: Workflow for Solubility Determination

Caption: A systematic workflow for determining the solubility of this compound using the static equilibrium method.

Synthesis and Purity Considerations

The physicochemical properties of this compound are directly influenced by its purity, which in turn depends on the synthetic route and purification methods employed. A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][12]

A plausible synthetic route to this compound involves the CuAAC reaction between phenyl azide and propargyl alcohol.[7]

Reaction Scheme:

Phenyl Azide + Propargyl Alcohol --(Cu(I) catalyst)--> this compound

The regioselectivity of the CuAAC reaction typically favors the formation of the 1,4-disubstituted isomer, which is this compound in this case.[8] However, the potential for the formation of the 1,5-isomer as a minor byproduct should be considered.[7] Therefore, purification of the crude product, for instance by recrystallization or column chromatography, is crucial to obtain a sample of high purity for accurate physicochemical measurements. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and elemental analysis.

Conclusion

This technical guide has provided a comprehensive overview of the melting point and solubility of this compound. The reported melting point of 114-116°C serves as a key identifier for this compound. While quantitative solubility data is yet to be extensively published, a qualitative understanding based on its molecular structure and comparison with analogous compounds suggests solubility in polar protic solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately determine these critical physicochemical parameters. A thorough understanding of these properties, underpinned by high-purity synthesis, is paramount for the successful application of this compound in the fields of drug development and materials science.

References

- Melting Point Determination - thinkSRS.com. (n.d.).

- Melting point determination. (n.d.).

- Measuring the Melting Point - Westlab Canada. (2023, May 8).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Melting point determination - SSERC. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. (2023, April 25).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (n.d.).

- Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K - ResearchGate. (n.d.).

- This compound - PubChem - NIH. (n.d.).

- Propargyl Alcohol-Derived 1,2,3-Triazoles Demonstrate Antiplasmodial Activity | Request PDF - ResearchGate. (n.d.).

- A practical flow synthesis of 1,2,3-triazoles - PMC - NIH. (n.d.).

- Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI. (n.d.).

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ijisrt.com [ijisrt.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazole Moiety in Modern Drug Discovery

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique combination of physicochemical properties. Its presence in a molecule can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility. These five-membered heterocyclic compounds, featuring three nitrogen atoms, are often considered bioisosteres of amide bonds but with increased rigidity and resistance to enzymatic degradation. The facile and highly efficient synthesis of 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has further propelled their integration into drug discovery pipelines. This guide will provide an in-depth look at a key building block, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, offering insights into its synthesis, comprehensive characterization, and a detailed exploration of its structural features through the lens of a closely related derivative.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most effectively achieved through the CuAAC reaction, a cornerstone of modern organic synthesis. This method offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted product.

Experimental Protocol:

Materials:

-

Phenyl azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq.) and propargyl alcohol (1.2 eq.) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq.) in a minimal amount of water.

-

Initiation of Reaction: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a yellow-green suspension.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

The use of a copper(II) salt with a reducing agent (sodium ascorbate) in situ generates the active copper(I) catalyst.

-

The tert-butanol/water solvent system is effective at solubilizing both the organic reactants and the inorganic catalyst components.

-

The EDTA wash is a critical step to ensure the complete removal of the copper catalyst, which can interfere with subsequent reactions or biological assays.

Spectroscopic and Physicochemical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following data are representative of the expected analytical results.

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White solid |

| CAS Number | 103755-58-4[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.80 (s, 1H, triazole-H), 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 7.50 (t, J = 8.0 Hz, 2H, Ar-H), 7.40 (t, J = 7.5 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂), 2.50 (br s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~148.0, 137.0, 130.0, 129.0, 121.0, 120.0, 56.5.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretching of the aromatic and triazole rings, and C=C and C=N stretching vibrations.

-

FTIR (KBr, cm⁻¹): ~3300 (br, O-H), ~3100 (aromatic C-H), ~1600, 1500 (C=C, C=N).

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Calculated for C₉H₉N₃O [M+H]⁺: 176.0818; Found: 176.0820.

Crystal Structure Analysis: Insights from a Close Derivative

While the single-crystal X-ray structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a detailed analysis of its benzoate ester, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate , provides significant insights into the expected molecular conformation and intermolecular interactions.

A study by Titi et al. (2015) reported the crystal structure of this derivative. The key findings from this study can be extrapolated to understand the structural behavior of the parent alcohol.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized, self-validating protocol for the determination of a small molecule crystal structure, such as that of a triazole derivative.

1. Crystal Growth:

-

High-purity, crystalline material is essential. Recrystallization from a suitable solvent system (e.g., slow evaporation from an ethanol solution) is a common method.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 294 K) during data collection.

-

A series of diffraction images are collected as the crystal is rotated.

3. Data Reduction and Structure Solution:

-

The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

-

The initial model is refined against the experimental data using full-matrix least-squares methods.

-

Anisotropic displacement parameters are refined for non-hydrogen atoms.

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

5. Validation and Visualization:

-

The final refined structure is validated using crystallographic software to check for consistency and quality.

-

The molecular structure and packing are visualized using programs such as ORTEP or Mercury.

Figure 1: Experimental workflow for the synthesis, characterization, and structural determination of triazole derivatives.

Molecular Structure and Conformation of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate

The crystal structure of the benzoate derivative reveals a "V" shape. The dihedral angle between the phenyl ring and the triazole ring is relatively small, indicating a degree of conjugation between these two aromatic systems. In contrast, the ester group introduces a significant twist in the molecule.

It is highly probable that in this compound, the phenyl and triazole rings would also adopt a near-coplanar orientation to maximize electronic communication. The primary alcohol group would have rotational freedom around the C4-CH₂ bond.

Intermolecular Interactions and Crystal Packing

The crystal packing of triazole derivatives is often governed by a network of weak intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions.

In the case of this compound, the presence of the hydroxyl group would introduce a strong hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, which would be a dominant feature of the crystal packing. Furthermore, π-π stacking interactions between the phenyl and/or triazole rings of adjacent molecules are expected to contribute to the overall stability of the crystal lattice.

Figure 2: 2D representation of the molecular structure of this compound.

Applications in Drug Development

This compound and its derivatives are valuable scaffolds in drug discovery. The phenyl-triazole core is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The methanol functional group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Conclusion